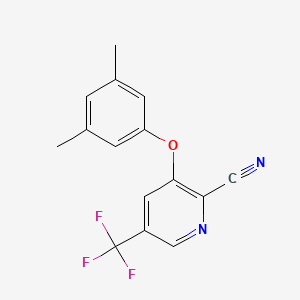

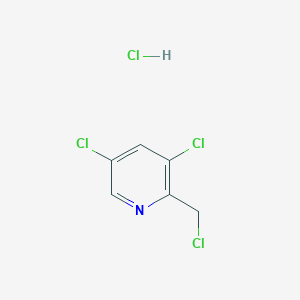

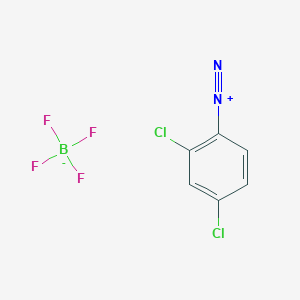

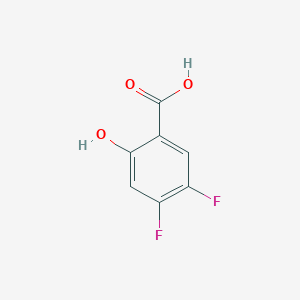

2,4-Dichlorobenzenediazonium tetrafluoroborate

概要

説明

Synthesis Analysis

The synthesis of diazonium tetrafluoroborate salts typically involves the reaction of an aromatic amine with nitrous acid in the presence of a tetrafluoroborate ion source. While the synthesis of 2,4-dichlorobenzenediazonium tetrafluoroborate is not explicitly described, the synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been achieved and isolated as a stable salt, indicating that similar methods could potentially be applied to synthesize the 2,4-dichloro derivative .

Molecular Structure Analysis

The molecular structure of diazonium salts is characterized by the presence of a diazonium group attached to an aromatic ring. The presence of substituents like chloro or pentafluorosulfanyl groups can influence the electronic properties of the molecule and its reactivity. The exact molecular structure of this compound is not provided, but it can be inferred that the chloro substituents would have an electron-withdrawing effect on the aromatic ring .

Chemical Reactions Analysis

Diazonium salts are versatile intermediates in organic chemistry. The provided papers discuss various reactions involving diazonium salts, such as dediazoniation, cross-coupling, azo coupling, and click chemistry. For instance, dediazoniation of p-chlorobenzenediazonium tetrafluoroborate can lead to a complex mixture of products, including low molecular weight compounds and polymeric diazo tar . Similarly, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been used to synthesize a variety of SF5-bearing compounds through different coupling reactions . These studies suggest that this compound could also participate in analogous reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazonium salts are influenced by their structure and the nature of their substituents. The papers do not provide specific data on the physical properties of this compound, but they do indicate that diazonium salts can be stable under certain conditions and that their reactivity can be modulated by the choice of solvent and reaction conditions . The presence of electron-withdrawing groups such as chloro substituents is likely to affect the stability and reactivity of the diazonium group.

科学的研究の応用

Chemical Reactions and Synthesis

2,4-Dichlorobenzenediazonium tetrafluoroborate is involved in various chemical reactions and synthesis processes. For instance, it is used in reactions with sulfur dioxide, leading to the formation of benzo[b]thiophene 1,1-dioxides under specific conditions (Luo et al., 2015). Similarly, it participates in palladium-catalyzed arylation reactions, contributing to the creation of diverse organic compounds with varying functional groups (Cacchi et al., 2009).

Crystal Structure Analysis

The compound is also significant in crystal structure analysis. Studies have been conducted to understand the structural properties of related benzenediazonium salts, providing insights into their molecular arrangement and steric interactions (Wallis & Dunitz, 1984).

Organic Layer Formation

In terms of surface science, this compound has been studied for its ability to form grafted layers on surfaces. This is particularly relevant in the field of material science and nanotechnology, where the formation of thin organic layers is crucial (Combellas et al., 2009).

Electrophilic Substitution Reactions

The compound is also used in electrophilic substitution reactions. For instance, it is involved in the synthesis of tetrahydropyridine derivatives through radical reactions under mild conditions (An & Wu, 2017). This application is significant in organic synthesis and the development of new pharmaceuticals.

Photolysis Studies

Photolysis studies involving benzenediazonium tetrafluoroborates have been conducted to understand the generation of aryl cations. These studies are crucial in photochemistry and can lead to the development of new photoreactive compounds (Milanesi et al., 2005).

作用機序

Target of Action

The primary target of 2,4-Dichlorobenzenediazonium tetrafluoroborate is organic substances, particularly those involved in the synthesis of azo dyes . The compound acts as an azotating agent, facilitating the formation of azo dyes .

Mode of Action

This compound interacts with its targets through a process known as diazotization . This involves the replacement of an amino group in an organic substance with a diazonium group, forming an azo dye . The resulting azo dye is a compound with the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl .

Biochemical Pathways

The compound plays a crucial role in the synthesis of azo dyes, which are used in various industries such as coatings, pigments, and paints .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. It’s important to note that the compound is used primarily in industrial applications and laboratory studies, rather than for medical or pharmacological purposes .

Result of Action

The primary result of the action of this compound is the formation of azo dyes . These dyes are widely used in various industries, including textiles, printing, and food coloring . In addition, the compound is used in certain chemical analysis and detection methods, such as in scientific instruments like electron microscopes and mass spectrometers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 4°C in sealed storage, away from moisture . This helps maintain its stability and efficacy. Furthermore, the compound’s action may also be affected by the specific conditions of the reaction it’s involved in, such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2,4-Dichlorobenzenediazonium tetrafluoroborate is primarily used as a biochemical reagent in organic synthesis. It interacts with various organic compounds to form azo dyes, which are essential in the production of coatings, pigments, and paints . The compound’s role as an azotating agent allows it to participate in diazotization reactions, forming stable diazonium salts that can further react with other compounds. This interaction is crucial in the synthesis of complex organic molecules and dyes.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role as a biochemical reagent suggests that it may influence cell function indirectly through its interactions with organic compounds. These interactions could potentially affect cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these effects are limited .

Molecular Mechanism

At the molecular level, this compound functions as an azotating agent, facilitating the formation of azo dyes. This process involves the diazotization of aromatic amines, resulting in the formation of stable diazonium salts. These salts can then react with other organic compounds to form azo dyes, which are characterized by their vibrant colors and stability . The compound’s ability to form stable diazonium salts is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is typically stored at 4°C in a sealed container to prevent moisture exposure . In solvent, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the compound may degrade, potentially affecting its efficacy in biochemical reactions. Long-term effects on cellular function have not been extensively studied.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Its role in organic synthesis and dye preparation suggests that it may interact with various enzymes and cofactors involved in these processes. The compound’s ability to form stable diazonium salts likely plays a role in its metabolic interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. Its use in biochemical assays and organic synthesis indicates that it may be transported and distributed based on its interactions with other organic compounds. The compound’s stability and solubility in various solvents may also influence its transport and distribution .

特性

IUPAC Name |

2,4-dichlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-6(10-9)5(8)3-4;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSTVAYXFYACGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)Cl)[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21872-70-8 | |

| Record name | Benzenediazonium, 2,4-dichloro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21872-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

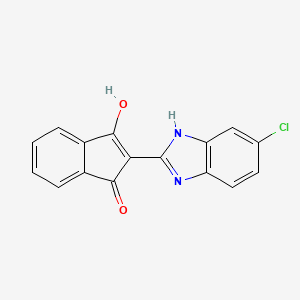

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

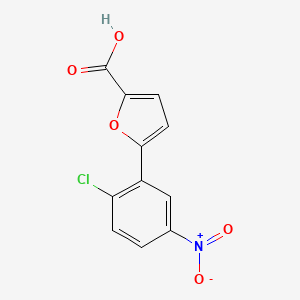

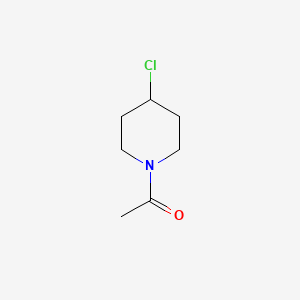

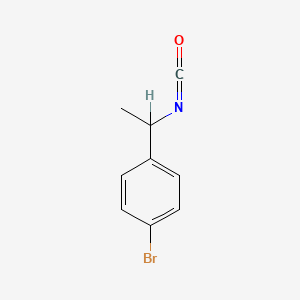

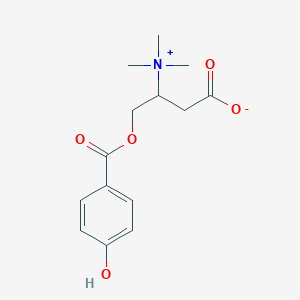

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)